
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. The specific structure of this compound includes a stannane group attached to a bicyclic hydrocarbon framework, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane typically involves the reaction of a suitable precursor with a tin-containing reagent. One common method is the reaction of 3a,4,7,7a-tetrahydro-1H-4,7-methanoindene with trimethyltin chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3a,4,7,7a-tetrahydro-1H-indene: A related hydrocarbon compound without the stannane group.
4,7-methano-3a,4,7,7a-tetrahydro-1H-indene: Another bicyclic hydrocarbon with a similar structure.
1H-Indene, 3a,4,7,7a-tetrahydro-: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
Trimethyl(3a,4,7,7a-tetrahydro-1H-4,7-methanoinden-1-yl)stannane is unique due to the presence of the stannane group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in research and industry that other similar compounds may not be suitable for.
Properties
CAS No. |
114837-30-8 |
|---|---|
Molecular Formula |
C13H20Sn |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
trimethyl(3-tricyclo[5.2.1.02,6]deca-4,8-dienyl)stannane |
InChI |
InChI=1S/C10H11.3CH3.Sn/c1-2-9-7-4-5-8(6-7)10(9)3-1;;;;/h1-5,7-10H,6H2;3*1H3; |
InChI Key |
LBCNHBYOHAEHLH-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1C=CC2C1C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(E)-(Phenylsulfanyl)diazenyl]phenyl}ethan-1-one](/img/structure/B14313999.png)
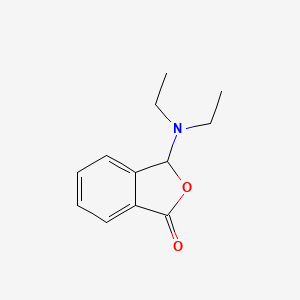
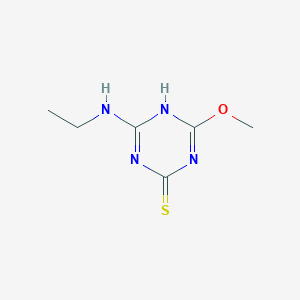
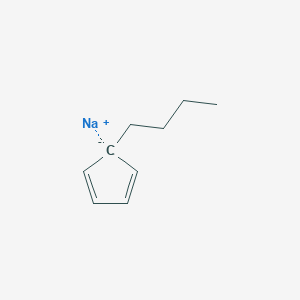
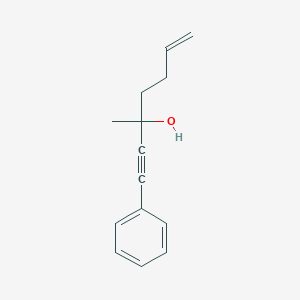
![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

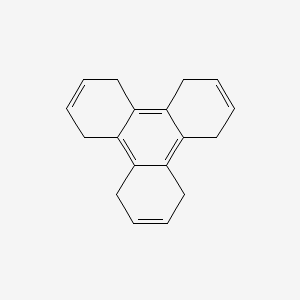
![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)
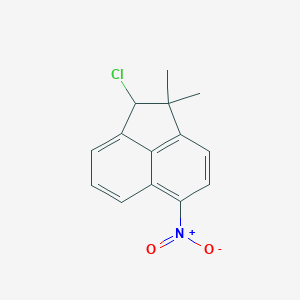
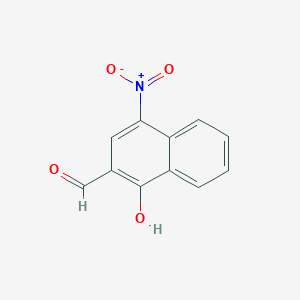
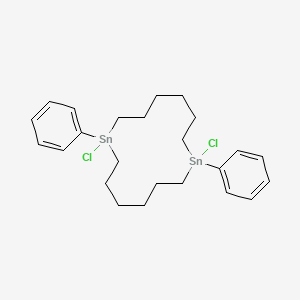
![1-({1,3-Bis[(docosa-1,3,5,7,9,11-hexaen-1-yl)oxy]propan-2-yl}oxy)docosa-1,3,5,7,9,11-hexaene](/img/structure/B14314077.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
